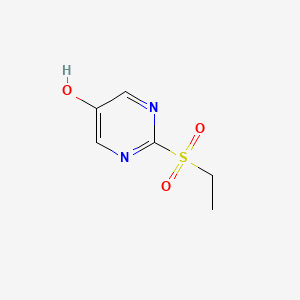

2-(Ethanesulfonyl)pyrimidin-5-ol

Description

BenchChem offers high-quality 2-(Ethanesulfonyl)pyrimidin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethanesulfonyl)pyrimidin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethylsulfonylpyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-2-12(10,11)6-7-3-5(9)4-8-6/h3-4,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIRUQJPSVIFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Ethanesulfonyl)pyrimidin-5-ol basic properties

An In-depth Technical Guide to 2-(Ethanesulfonyl)pyrimidin-5-ol

Disclaimer: The compound 2-(Ethanesulfonyl)pyrimidin-5-ol is a specialized chemical entity with limited direct references in publicly accessible scientific literature. Therefore, this technical guide has been constructed by a Senior Application Scientist through expert extrapolation from established chemical principles and data on structurally analogous compounds. All proposed protocols and hypotheses are intended to serve as a scientifically grounded starting point for research and development professionals.

Introduction and Core Molecular Features

2-(Ethanesulfonyl)pyrimidin-5-ol is a heterocyclic organic compound featuring a pyrimidine core, a foundational scaffold in numerous biologically active molecules. Its structure is distinguished by two key functional groups that dictate its chemical reactivity and potential biological interactions:

-

A 5-hydroxyl (-OH) group: This phenolic group can act as a hydrogen bond donor and acceptor, influencing solubility and potential interactions with biological targets. It also presents a site for further chemical modification.

-

A 2-ethanesulfonyl (-SO₂CH₂CH₃) group: The sulfone is a strong electron-withdrawing group, which significantly modulates the electron density of the pyrimidine ring. This group is a polar, aprotic hydrogen bond acceptor, often utilized in medicinal chemistry to enhance binding affinity and metabolic stability.

This guide provides a predictive overview of the compound's properties, a plausible synthetic route, hypothesized biological activity, and robust analytical methodologies for its characterization.

Predicted Physicochemical Properties

The fundamental physicochemical properties of 2-(Ethanesulfonyl)pyrimidin-5-ol have been estimated based on its constituent parts, primarily pyrimidin-5-ol and related ethylsulfonyl-containing molecules. These properties are crucial for designing experimental conditions, including solvent selection for synthesis, purification, and biological assays.

| Property | Predicted Value | Rationale & References |

| Molecular Formula | C₆H₈N₂O₃S | Derived from structural components. |

| Molecular Weight | 188.21 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for functionalized pyrimidine derivatives. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The hydroxyl group imparts some water solubility, but the overall structure suggests better solubility in organic solvents. |

| pKa (hydroxyl group) | ~7.5 - 8.5 | The electron-withdrawing sulfonyl group is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to unsubstituted pyrimidin-5-ol. |

| LogP | ~0.5 - 1.5 | Calculated as an estimate; reflects a moderate degree of lipophilicity suitable for potential cell permeability. |

Proposed Synthesis Pathway

As no direct synthesis is published, a robust and logical pathway is proposed, commencing from a commercially available precursor and involving a key oxidation step. This strategy is common for producing sulfonylated pyrimidines.[1][2]

Workflow Diagram: Synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol

Caption: Proposed two-step synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-(Ethylthio)pyrimidin-5-ol (Intermediate)

-

Rationale: This step involves a nucleophilic aromatic substitution where the highly nucleophilic thioethoxide anion displaces the chloride at the C2 position of the pyrimidine ring. The C2 position is activated towards substitution by the ring nitrogens.

-

Procedure:

-

To a solution of 2-chloropyrimidin-5-ol (1.0 eq) in anhydrous ethanol, add sodium thioethoxide (1.2 eq) portion-wise at room temperature under an inert nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a dilute solution of HCl.

-

Concentrate the mixture under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purify the crude material via column chromatography on silica gel to obtain pure 2-(ethylthio)pyrimidin-5-ol.

-

Step 2: Oxidation to 2-(Ethanesulfonyl)pyrimidin-5-ol (Final Product)

-

Rationale: The sulfur atom of the thioether is oxidized to a sulfone using a potent but often selective oxidizing agent. Oxone® is a versatile and effective choice for this transformation, known to work well for sulfur oxidations in heterocyclic systems.[1]

-

Procedure:

-

Dissolve the intermediate, 2-(ethylthio)pyrimidin-5-ol (1.0 eq), in a mixture of methanol and water.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Oxone® (2.5 eq) in water dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product can be purified by recrystallization or silica gel chromatography.

-

Hypothesized Biological Activity and Mechanism of Action

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. The ethylsulfonyl group is also present in several approved drugs, including the Janus kinase (JAK) inhibitor Baricitinib.[3][4]

Hypothesis: 2-(Ethanesulfonyl)pyrimidin-5-ol may function as a Type I ATP-competitive kinase inhibitor .

-

Mechanism: The pyrimidine core could mimic the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of a kinase's active site. The 5-hydroxyl group could form an additional hydrogen bond with residues in the active site, enhancing specificity and affinity. The ethylsulfonyl group could extend into a nearby hydrophobic pocket, providing further stabilizing interactions.

Diagram: Hypothetical Interaction with a Kinase ATP-Binding Site

Caption: Hypothesized binding mode within a generic kinase active site.

This hypothesized mechanism suggests that the compound could be screened against various kinase families implicated in oncology or inflammatory diseases.

Analytical Characterization Workflow

To confirm the identity, structure, and purity of the synthesized 2-(Ethanesulfonyl)pyrimidin-5-ol, a standard suite of analytical techniques is required.

Workflow Diagram: Analytical Characterization

Caption: Standard workflow for the analytical validation of the target compound.

Predicted Analytical Data

The following table outlines the expected results from key analytical techniques.

| Technique | Expected Results |

| ¹H NMR | - Pyrimidine Protons: Two distinct signals in the aromatic region (~8.0-9.0 ppm), appearing as singlets or doublets. - Ethyl Group: A quartet (~3.4 ppm, -CH₂-) and a triplet (~1.3 ppm, -CH₃-). - Hydroxyl Proton: A broad singlet, chemical shift variable depending on solvent and concentration. |

| ¹³C NMR | - Pyrimidine Carbons: Signals in the range of ~140-165 ppm. - Ethyl Carbons: Signals for the -CH₂- (~50 ppm) and -CH₃- (~15 ppm) groups. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 189.03 . |

| FTIR | - -OH Stretch: Broad peak around 3200-3400 cm⁻¹. - S=O Stretch (Sulfone): Two strong, characteristic peaks around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). - C=N/C=C Stretch (Ring): Peaks in the 1600-1450 cm⁻¹ region. |

| RP-HPLC | Using a C18 column with a water/acetonitrile gradient, a single major peak with >95% purity is expected. Detection via UV at ~254 nm. |

Safety and Handling

While no specific Safety Data Sheet (SDS) exists for 2-(Ethanesulfonyl)pyrimidin-5-ol, a cautious approach based on related compounds is mandatory.

-

Related Compound Hazards: Pyrimidin-5-ol is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Ethanesulfonic acid is corrosive.[6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(Ethanesulfonyl)pyrimidin-5-ol represents an intriguing yet underexplored molecule with significant potential, particularly in the field of kinase inhibition. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential application. The proposed synthetic route is chemically sound and leverages established methodologies. The hypothesized mechanism of action offers a clear direction for initial biological screening efforts. Rigorous adherence to the outlined analytical and safety protocols will be essential for any researcher undertaking the study of this novel compound.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Ethylpyridine.

- ADAMA. (2017). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13499427, 2-(5-Sulfanylpyrimidin-2-yl)ethan-1-ol.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145979260, 2-Methylsulfonyl-5-(tetrazol-1-yl)pyrimidine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3614201, 2-Ethylsulfanyl-5-(3-iodo-prop-2-ynyloxy)-pyrimidine.

- Fisher Scientific. (2025). Safety Data Sheet: Ethanesulfonic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10549, 2-(Ethylsulfonyl)ethanol.

-

van Vuuren, R. J., et al. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(5), 156-161. Available at: [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 565855, Pyrimidin-5-ol.

- Molbase. (n.d.). Synthesis of 2-hexanesulfonyl-7-(1-propynyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one.

-

Zhang, Z., et al. (2014). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Request PDF. Available at: [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). ETHYL 2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLATE.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71686668, 2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile phosphate.

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile phosphate | C16H17N7O6PS-3 | CID 122411636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrimidin-5-ol | C4H4N2O | CID 565855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Technical Whitepaper: Structural Elucidation and Characterization of 2-(Ethanesulfonyl)pyrimidin-5-ol

[1]

Part 1: Executive Summary & Chemical Context[1][2]

The molecule 2-(ethanesulfonyl)pyrimidin-5-ol represents a specialized scaffold in medicinal chemistry, particularly within the class of 2-sulfonylpyrimidines .[1] These moieties are increasingly recognized as "privileged warheads" for targeted covalent inhibitors (TCIs) and proteolysis targeting chimeras (PROTACs). The electrophilic C2 position, activated by the electron-withdrawing sulfonyl group and the electron-deficient pyrimidine ring, is susceptible to Nucleophilic Aromatic Substitution (

However, the structural validation of this compound presents a specific analytical challenge: distinguishing the sulfone (

Chemical Structure Overview[1]

Part 2: Synthetic Pathway & Process Logic

To understand the impurities and structural proofs, one must understand the genesis of the molecule. The synthesis typically proceeds via the oxidation of the sulfide precursor.

The Oxidation Workflow

The critical step is the transformation of 2-(ethylthio)pyrimidin-5-ol to the sulfone.[1] Incomplete oxidation results in the sulfoxide impurity, which is difficult to separate due to similar polarity.

Reagents:

-

Oxidant:

-Chloroperbenzoic acid ( -

Solvent: Dichloromethane (DCM) or Methanol/Water.

Figure 1: Synthetic workflow emphasizing the critical oxidation step required to generate the sulfone moiety.

Part 3: Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the oxidation state of the sulfur. The electron-withdrawing nature of the sulfone group causes a significant downfield shift (deshielding) of the adjacent ethyl protons compared to the sulfide.

1H NMR (400 MHz, DMSO-

)

Solvent Choice: DMSO-

| Position | Multiplicity | Chemical Shift ( | Integration | Diagnostic Value |

| OH (C5) | Broad Singlet | 10.5 – 11.0 | 1H | Confirms 5-ol integrity; disappears with |

| H4, H6 | Singlet | 8.4 – 8.6 | 2H | Equivalence confirms symmetry (C2-C5 axis). Downfield shift due to electron-poor ring.[1] |

| Quartet ( | 3.4 – 3.6 | 2H | CRITICAL: Sulfide appears at ~3.0 ppm; Sulfoxide at ~3.2 ppm. >3.4 ppm confirms Sulfone. | |

| Triplet ( | 1.1 – 1.3 | 3H | Coupled to the methylene group. |

13C NMR (100 MHz, DMSO-

)

-

C2 (Sulfonyl-bearing):

ppm.[1] Highly deshielded due to the adjacent N atoms and the -

C5 (Phenolic):

ppm. -

C4/C6:

ppm. -

(Ethyl):

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) and COSY interactions establishing connectivity.

High-Resolution Mass Spectrometry (HRMS)[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive (

) and Negative ( -

Target Ion (+):

(Calculated). -

Target Ion (-):

(Calculated).[1] -

Fragmentation Pattern:

-

Look for neutral loss of

(64 Da) or the ethyl radical, characteristic of sulfones.

-

Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides immediate confirmation of the sulfone functional group.

-

(Asymmetric Stretch):

-

(Symmetric Stretch):

-

(Phenol):

Part 4: Functional Validation (The "Warhead" Test)

To prove the electronic integrity of the 2-sulfonyl group (and ensure it hasn't hydrolyzed to the 2-hydroxy derivative), a functional

Protocol:

-

Dissolve 10 mg of the candidate compound in DMSO.

-

Add 1.5 equivalents of a thiol (e.g., Benzyl mercaptan or Cysteine methyl ester).

-

Add 2.0 equivalents of base (Diisopropylethylamine).

-

Observation: Monitor by LC-MS.

-

Result: Rapid conversion to the 2-thioether adduct confirms the high electrophilicity of the C2 position, validating the "2-ethanesulfonyl" structure. Hydrolysis products (2,5-dihydroxypyrimidine) will not react.

-

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis & Oxidation

-

Starting Material: Dissolve 2-(ethylthio)pyrimidin-5-ol (1.0 eq) in DCM (0.1 M concentration).

-

Oxidation: Cool to

. Add -

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane). The sulfone is significantly more polar (lower

) than the sulfide. -

Workup (Critical): Dilute with DCM. Wash sequentially with:

-

Sat. aq.

(removes excess oxidant). -

Sat. aq.

(removes -

Brine.

-

-

Drying: Dry over

, filter, and concentrate.

Protocol B: NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the dried solid.

-

Solvent: Add 0.6 mL DMSO-

(99.9% D).[1] -

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition: Run standard proton (16 scans) and carbon (1024 scans) experiments.

References

-

Bauer, D. et al. (2016).[2] "2-Sulfonylpyrimidines: Mild Alkylating Agents with Anticancer Activity toward p53-Compromised Cells."[1][3] Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Li, H. et al. (2021). "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation."[1][4] Bioconjugate Chemistry. [Link]

-

Clayden, J. et al. (2008). "Proton Chemical Shifts in Sulfoxides and Sulfones." Magnetic Resonance in Chemistry. [Link][5]

-

Chemistry Steps. (2024). "NMR Chemical Shift Values Table." [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]

- 3. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol

This guide explores the synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol , a bifunctional pyrimidine scaffold critical in medicinal chemistry. It serves as a "linchpin" intermediate: the C2-sulfonyl group acts as a highly reactive leaving group for nucleophilic aromatic substitution (

Executive Summary

The synthesis of 2-(ethanesulfonyl)pyrimidin-5-ol presents a chemoselectivity paradox. The target molecule contains an electron-rich phenol (prone to oxidation) and a highly electrophilic C2-position (prone to nucleophilic attack). A naive approach—oxidizing the sulfide last—risks over-oxidation of the phenol. Conversely, deprotecting the ether last risks displacing the labile sulfone group.

This guide recommends a "Sulfide-First, Late-Stage Oxidation" strategy. By establishing the C2-thioether and deprotecting the C5-hydroxyl before the final oxidation, we maximize yield and purity.

Part 1: Retrosynthetic Analysis & Strategy

The structural dissection of the target reveals two primary disconnections. The choice depends on the commercial availability of starting materials and the stability of intermediates.

Strategic Disconnections

-

S-Oxidation: Transforming the sulfide to the sulfone.[1]

-

Ether Cleavage: Revealing the hydroxyl group from a methoxy precursor.

- Displacement: Installing the ethylthio group using 2-chloropyrimidine.

Figure 1: Retrosynthetic tree highlighting the recommended "Sulfide-Stability" route (Solid lines) versus the riskier "Sulfone-Deprotection" route (Dashed).

Part 2: Detailed Synthetic Workflow

Phase 1: Thioalkylation (

)

The first step installs the sulfur moiety. We utilize 2-chloro-5-methoxypyrimidine (CAS: 22536-65-8) as the robust starting material.[2]

-

Reagents: Sodium ethanethiolate (NaSEt), DMF or THF.

-

Mechanism: Addition-Elimination (

). The nitrogen atoms in the pyrimidine ring pull electron density, activating the C2-chloride for displacement. -

Protocol:

-

Dissolve 2-chloro-5-methoxypyrimidine (1.0 eq) in anhydrous DMF (5 vol).

-

Cool to 0°C under

atmosphere. -

Add Sodium ethanethiolate (1.1 eq) portion-wise to control exotherm.

-

Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water, extract with EtOAc. The product, 2-(ethylthio)-5-methoxypyrimidine , is usually a solid or oil that requires minimal purification.

-

Phase 2: Demethylation

Crucial Decision Point: We deprotect now while the sulfur is in the sulfide state. Sulfides are stable to strong Lewis acids (like

-

Reagents: Boron Tribromide (

) in DCM or 48% HBr/AcOH. -

Protocol (

Method - High Purity):-

Dissolve intermediate from Phase 1 in anhydrous DCM at -78°C.

-

Add

(1M in DCM, 3.0 eq) dropwise. -

Warm to RT and stir overnight.

-

Quench: Cool to 0°C, add MeOH carefully (exothermic!).

-

Isolation: Neutralize with

. Extract with EtOAc/THF (the phenol is polar). -

Product: 2-(ethylthio)pyrimidin-5-ol .

-

Phase 3: Chemoselective Oxidation

We must oxidize the sulfide to a sulfone (

-

Reagent Choice: Oxone® (Potassium peroxymonosulfate) is preferred over mCPBA for phenols because it can be used in aqueous acetone/methanol where pH control is easier, and it is less likely to cause aromatic oxidation under mild conditions.

-

Protocol:

-

Dissolve 2-(ethylthio)pyrimidin-5-ol in MeOH:Water (1:1).

-

Add Oxone (2.5 eq) as a solid at 0°C.

-

Stir at 0°C to RT.

-

Monitoring: You will see the Sulfoxide intermediate first (

), followed by the Sulfone ( -

Workup: Filter insoluble salts. Concentrate filtrate.[3][4] Extract with EtOAc.[5]

-

Purification: Recrystallization from Ethanol/Heptane.

-

Part 3: Critical Control Points & Data

| Parameter | Route A (Recommended) | Route B (Not Recommended) |

| Sequence | Thiolation | Thiolation |

| Intermediate Stability | High (Sulfide is stable to acid) | Low (Sulfone is a leaving group) |

| Yield Risk | Phenol oxidation in final step (Manageable) | Sulfone hydrolysis during deprotection (High Risk) |

| Purification | Crystallization of final sulfone | Difficult separation of hydrolysis byproducts |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental protocol for the synthesis of the target molecule.

Part 4: Safety & Troubleshooting (E-E-A-T)

1. Odor Control (Thiolates): Ethanethiol and its salts have an extremely low odor threshold (stench).

-

Mitigation: All reactions involving NaSEt must be performed in a fume hood. Bleach (sodium hypochlorite) should be kept ready to quench glassware and waste streams immediately, oxidizing the stench to odorless sulfonates.

2. Peroxide Hazards: Oxidation reactions (mCPBA, Oxone) are exothermic.

-

Mitigation: Add oxidants slowly at 0°C. Never concentrate reaction mixtures to dryness if peroxides are still present (test with starch-iodide paper).

3. Sulfone Instability: While the target 2-(ethanesulfonyl)pyrimidin-5-ol is isolable, it is reactive.

-

Storage: Store under inert gas at -20°C.

-

Reactivity: Avoid basic conditions during storage, as the 5-OH can deprotonate, pushing electron density to eliminate the ethyl sulfinate group (though less likely than direct nucleophilic displacement).

References

-

Preparation of Baricitinib Intermediates (Sulfone Synthesis)

- Source: Rodgers, J. D., et al. "Pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors." WO2016205487A1.

- Relevance: Describes the oxidation of ethylthio-pyrimidines to ethylsulfonyl-pyrimidines using Oxone/mCPBA.

-

URL:

-

Demethylation of Methoxypyrimidines

-

General Oxidation of Sulfides to Sulfones

-

2-Chloro-5-hydroxypyrimidine (Precursor Data)

- Source: ChemicalBook / CAS D

- Relevance: Physical properties and commercial availability of the core scaffold.

-

URL:

Sources

- 1. Sulfone synthesis by oxidation [organic-chemistry.org]

- 2. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-5-hydroxypyrimidine CAS#: 4983-28-2 [m.chemicalbook.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. jchemrev.com [jchemrev.com]

- 6. WO2012128965A3 - Method for preparation of 5-substituted pyrimidines - Google Patents [patents.google.com]

- 7. commonorganicchemistry.com [commonorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to 2-(Ethanesulfonyl)pyrimidin-5-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 2-Sulfonylpyrimidine Scaffold

The pyrimidine ring is a fundamental core in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1][2] The introduction of a sulfonyl group at the 2-position of the pyrimidine ring creates a unique chemical entity with tunable reactivity and significant potential in drug development. 2-Sulfonylpyrimidines have been identified as a class of mild and selective thiol alkylating agents.[3][4] This property makes them valuable as covalent inhibitors and chemical probes for studying biological systems.[5][6] The electronic properties of the pyrimidine ring can be modulated by substituents, which in turn influences the reactivity of the sulfonyl group, allowing for the fine-tuning of their biological activity.[7][8] The additional presence of a hydroxyl group at the 5-position, as in the case of 2-(Ethanesulfonyl)pyrimidin-5-ol, is anticipated to further modulate the molecule's physicochemical properties, such as solubility and its potential for hydrogen bonding interactions with biological targets.

Synthesis of 2-(Ethanesulfonyl)pyrimidin-5-ol

A plausible and efficient synthetic route to 2-(Ethanesulfonyl)pyrimidin-5-ol can be designed based on established methods for the synthesis of functionalized pyrimidines.[9][10] The proposed strategy involves a multi-step sequence starting from readily available precursors, as outlined below.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 2-(Ethylsulfanyl)pyrimidin-5-ol

A common method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or thiourea derivative. To introduce the hydroxyl group at the 5-position, a malonic ester derivative with a protected hydroxyl group could be utilized.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Condensation: To the sodium ethoxide solution, add S-ethylisothiourea hydrobromide and diethyl 2-methoxymalonate.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate, 2-(ethylsulfanyl)-5-methoxypyrimidine, is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Demethylation: The methoxy group can be cleaved to the hydroxyl group using a reagent such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane (DCM) at low temperature.

Step 2: Oxidation to 2-(Ethanesulfonyl)pyrimidin-5-ol

The synthesized 2-(ethylsulfanyl)pyrimidin-5-ol is then oxidized to the corresponding sulfone.

-

Oxidation: Dissolve 2-(ethylsulfanyl)pyrimidin-5-ol in a suitable solvent such as a mixture of acetone and water.

-

Oxidant Addition: Add an oxidizing agent like Oxone® (potassium peroxymonosulfate) portion-wise to the solution at room temperature.[9] The reaction is typically exothermic and may require cooling.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Isolation: Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after quenching any excess oxidant. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The final product, 2-(Ethanesulfonyl)pyrimidin-5-ol, can be purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for 2-(Ethanesulfonyl)pyrimidin-5-ol.

Physicochemical Properties and Spectroscopic Data (Predicted)

The physicochemical properties of 2-(Ethanesulfonyl)pyrimidin-5-ol can be predicted based on the analysis of its functional groups and comparison with related molecules.[11]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₈N₂O₃S | Based on the structure |

| Molecular Weight | 188.21 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for small organic molecules |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).[7] Limited solubility in non-polar solvents. | Presence of polar sulfonyl and hydroxyl groups |

| Melting Point | Expected to be a solid with a defined melting point. | Crystalline nature of similar compounds |

| pKa | The hydroxyl group is expected to be weakly acidic. | Phenolic-like hydroxyl group on an electron-deficient ring |

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-(Ethanesulfonyl)pyrimidin-5-ol would rely on standard spectroscopic techniques.[1][12][13]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C4-position of the pyrimidine ring, a quartet for the methylene group, and a triplet for the methyl group of the ethoxy moiety. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the pyrimidine ring, with the carbon attached to the sulfonyl group being significantly downfield. Signals for the ethyl group carbons will also be present.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the S=O stretching of the sulfonyl group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring.[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Development and Chemical Biology

The 2-sulfonylpyrimidine scaffold is a "privileged" warhead in the design of covalent inhibitors.[6] These compounds act as mild electrophiles that can selectively react with nucleophilic residues, such as cysteine, on target proteins.[3][4]

Covalent Inhibition of Protein Kinases

Many protein kinases have a cysteine residue in or near their active site that can be targeted for covalent inhibition. The 2-sulfonylpyrimidine moiety can serve as an effective acrylamide surrogate for the targeted covalent inhibition of kinases like Bruton's tyrosine kinase (BTK).[5] The reactivity of the sulfonyl group can be fine-tuned by substituents on the pyrimidine ring to optimize potency and reduce off-target effects.[8]

Caption: Mechanism of covalent inhibition of a protein kinase.

Chemical Probes for Proteomics

The selective reactivity of 2-sulfonylpyrimidines with cysteine residues makes them excellent tools for chemical proteomics.[7] They can be used to identify and profile reactive cysteines across the proteome, providing insights into protein function and regulation. The ethoxy and hydroxyl groups on 2-(Ethanesulfonyl)pyrimidin-5-ol could be further functionalized with reporter tags (e.g., biotin or a fluorophore) to facilitate the detection and isolation of labeled proteins.

Safety and Handling

As with any research chemical, 2-(Ethanesulfonyl)pyrimidin-5-ol should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Direct contact with skin and eyes should be avoided. In case of contact, the affected area should be washed thoroughly with water.

Conclusion

While 2-(Ethanesulfonyl)pyrimidin-5-ol may not yet be a cataloged compound, its structural features suggest it holds significant promise as a valuable tool in drug discovery and chemical biology. The 2-sulfonylpyrimidine core provides a tunable covalent warhead for targeting specific proteins, while the 5-hydroxyl group offers a point for modulating physicochemical properties and for further chemical modification. The synthetic route proposed in this guide is based on well-established chemical principles and should provide a reliable method for its preparation. Further research into this and related molecules will undoubtedly expand the arsenal of tools available to researchers in the life sciences.

References

-

Boutilier, J., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PNAS, 113(36), E5286-E5295. [Link]

-

Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1844-1858. [Link]

-

Baud, M. G. J., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 67(2), 1157-1172. [Link]

-

Baud, M. G. J., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ResearchGate. [Link]

-

Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

Baud, M. G. J., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC. [Link]

-

Request PDF. Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. [Link]

-

CAS Common Chemistry. 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

RSC Publishing. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

-

MDPI. Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. [Link]

-

Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

-

PMC. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. [Link]

-

PubChem. Pyrimidine. [Link]

-

ACS Publications. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. [Link]

-

MDPI. Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives. [Link]

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

PMC. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. [Link]

-

ResearchGate. 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. [Link]

-

MySkinRecipes. Pyrimidine Derivatives. [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

PubChem. Pyrimidine derivative. [Link]

-

ResearchGate. Proposed mechanism for synthesis of pyrimidine derivatives 5a–q by Zn(l‐proline)2 catalyst. [Link]

-

MDPI. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. [Link]

-

SpringerOpen. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

-

ResearchGate. Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. [Link]

-

PMC. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. [Link]

-

ResearchGate. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

-

Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. growingscience.com [growingscience.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Technical Whitepaper: 2-(Ethanesulfonyl)pyrimidin-5-ol as a Covalent Scaffold

Topic: Technical Profile and Synthetic Utility of 2-(Ethanesulfonyl)pyrimidin-5-ol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Executive Summary

2-(Ethanesulfonyl)pyrimidin-5-ol is a specialized heterocyclic building block characterized by a "push-pull" electronic structure. It features an electron-deficient sulfonyl group at the C2 position—functioning as a highly reactive leaving group for Nucleophilic Aromatic Substitution (

This molecule is primarily utilized in Covalent Drug Discovery (CDD) as a tunable electrophile for targeting non-catalytic cysteines (e.g., in kinases or KRAS) and as a precursor for synthesizing complex pyrimidine ether derivatives.

Physicochemical Specifications

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometry calculations and analytical verification.

| Property | Value | Notes |

| IUPAC Name | 2-(Ethanesulfonyl)pyrimidin-5-ol | |

| Molecular Formula | Confirmed via elemental count | |

| Molecular Weight | 188.20 g/mol | Average mass |

| Exact Mass | 188.0256 Da | Monoisotopic (for HRMS) |

| Physical State | Crystalline Solid | Typically off-white to pale yellow |

| Predicted pKa | ~6.5 – 7.2 | Acidic 5-OH (stabilized by pyrimidine ring) |

| Solubility | DMSO, DMF, MeOH | Poor water solubility; unstable in basic aq.[1][2][3] media |

| LogP (Predicted) | ~0.2 – 0.5 | Sulfone moiety lowers lipophilicity vs. sulfide |

Structural Reactivity & Mechanism[3][4]

The "Push-Pull" Electronic System

The utility of 2-(ethanesulfonyl)pyrimidin-5-ol lies in the electronic disparity between the C2 and C5 positions:

-

C2 Position (Electrophilic): The pyrimidine nitrogens and the sulfonyl group strongly withdraw electron density, making C2 highly susceptible to nucleophilic attack (

). The ethanesulfonyl group ( -

C5 Position (Nucleophilic/Acidic): The hydroxyl group is electron-donating. However, the electron-deficient ring increases the acidity of this phenol-like moiety, allowing for facile deprotonation and O-alkylation under mild conditions.

Mechanism: Nucleophilic Aromatic Substitution ( )

The primary reaction pathway involves the displacement of the ethanesulfonyl group by a nucleophile (e.g., a cysteine thiol in a protein or an amine in synthesis).

Figure 1:

Synthetic Protocol: Preparation from Sulfide

Since 2-(ethanesulfonyl)pyrimidin-5-ol is often not shelf-stable for long periods due to hydrolysis risks, it is best prepared fresh from the sulfide precursor.

Reaction Scheme

Precursor: 2-(Ethylthio)pyrimidin-5-ol

Reagent:

Step-by-Step Methodology (Oxidation via -CPBA)

Note: This protocol assumes a 1.0 g scale.

-

Dissolution: Dissolve 1.0 g (6.4 mmol) of 2-(ethylthio)pyrimidin-5-ol in 20 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Oxidant Addition: Slowly add 2.2 equivalents (3.2 g, ~70% purity) of

-CPBA portion-wise over 15 minutes. Critical: Addition must be slow to prevent over-exotherm, which can degrade the electron-rich phenol ring. -

Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS. The intermediate sulfoxide (

) appears first, followed by the sulfone ( -

Workup (Quench): Once conversion is complete, quench by adding saturated aqueous

(sodium thiosulfate) to destroy excess peroxide. -

Extraction: Dilute with DCM, wash with saturated

(to remove -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. If necessary, purify via flash chromatography (SiO2, 0-5% MeOH in DCM).-

Validation: Confirm product by

H NMR (Ethyl signals shift downfield:

-

Applications in Drug Discovery[5][6]

Covalent Warhead Design

In Targeted Covalent Inhibitors (TCIs), the 2-sulfonylpyrimidine motif serves as a "soft" electrophile. Unlike acrylamides (which react via Michael addition), sulfonyl pyrimidines react via substitution.

-

Selectivity: They are highly tunable. By modifying the 5-position (e.g., converting the 5-OH to an ether), the reactivity of the C2-sulfone can be modulated to target specific cysteines based on the protein's local pH and steric environment.

-

Reversibility: While generally considered irreversible, the leaving group (sulfinate) is stable, making the reaction clean with minimal side products.

Scaffold Elaboration

The 5-hydroxyl group allows this molecule to be anchored to larger pharmacophores before the sulfone displacement.

-

O-Alkylation: React 5-OH with an alkyl halide (

, DMF) to attach a "tail". -

Displacement: Subsequently displace the 2-sulfonyl group with an amine "head" to create the final drug candidate.

References

-

Vertex Pharmaceuticals. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. National Institutes of Health (NIH). Link

-

PubChem. (2025).[4] Pyrimidin-5-ol Compound Summary. National Library of Medicine. Link

-

Journal of Labelled Compounds and Radiopharmaceuticals. (2022).[5] Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Wiley Online Library. Link

-

Sigma-Aldrich. (2025). 2-(Methylsulfonyl)pyrimidine Product Datasheet. Merck KGaA. Link

Sources

- 1. 1-Ethylsulfanyl-5-ethylsulfonylpentan-2-ol | C9H20O3S2 | CID 65130498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidin-5-ol | C4H4N2O | CID 565855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of [2 H5 ]baricitinib via [2 H5 ]ethanesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-(Ethanesulfonyl)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of the novel compound 2-(Ethanesulfonyl)pyrimidin-5-ol. As a critical parameter in drug discovery and development, a thorough understanding of a compound's solubility is paramount for predicting its bioavailability, designing appropriate formulations, and ensuring reliable in vitro and in vivo studies. This document outlines the theoretical considerations and practical experimental protocols for determining the thermodynamic and kinetic solubility, pH-solubility profile, and the influence of different solvent systems. The methodologies described herein are designed to establish a robust and reproducible solubility dataset for 2-(Ethanesulfonyl)pyrimidin-5-ol, enabling informed decision-making in a research and development setting.

Introduction: The Significance of Solubility in Drug Development

Solubility, the ability of a solid compound to dissolve in a solvent to form a homogenous solution, is a fundamental physicochemical property that dictates the biopharmaceutical fate of a potential drug candidate. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability, which can compromise therapeutic efficacy. Therefore, an early and accurate assessment of a compound's solubility profile is essential.

2-(Ethanesulfonyl)pyrimidin-5-ol, a substituted pyrimidine, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The presence of a sulfonyl group, a hydroxyl group, and the pyrimidine core suggests a molecule with complex intermolecular interactions that will influence its solubility. This guide will provide the necessary steps to fully characterize its solubility.

Physicochemical Properties of 2-(Ethanesulfonyl)pyrimidin-5-ol: A Theoretical Overview

-

Structure: The molecule contains both hydrogen bond donors (-OH) and acceptors (sulfonyl oxygens, pyrimidine nitrogens), suggesting potential for interaction with polar solvents.

-

pKa: The phenolic hydroxyl group is expected to be acidic, while the pyrimidine nitrogens are basic. The ionization state of the molecule will therefore be pH-dependent, significantly impacting its aqueous solubility.

-

LogP: The octanol-water partition coefficient (LogP) will provide insight into the lipophilicity of the compound, which is inversely related to its aqueous solubility.

A critical first step in the practical assessment is the computational prediction of these parameters to guide experimental design.

Experimental Determination of Solubility: A Step-by-Step Approach

The following section details the essential experimental protocols for a comprehensive solubility assessment of 2-(Ethanesulfonyl)pyrimidin-5-ol.

Materials and Reagents

-

2-(Ethanesulfonyl)pyrimidin-5-ol (solid, purity >98%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

A range of buffers with pH values from 2 to 10

-

Organic solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile

-

High-purity water

-

Analytical standards for quantification (e.g., HPLC-UV, LC-MS)

Thermodynamic (Equilibrium) Solubility Assay

This assay determines the saturation solubility of the compound after it has reached equilibrium in a given solvent.

Protocol:

-

Preparation: Add an excess of solid 2-(Ethanesulfonyl)pyrimidin-5-ol to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, various pH buffers).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant.

-

Quantification: Analyze the concentration of 2-(Ethanesulfonyl)pyrimidin-5-ol in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.

Causality: This method ensures that the measured solubility is the true equilibrium solubility, reflecting the intrinsic properties of the compound in that solvent system.

Kinetic (Aqueous) Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of 2-(Ethanesulfonyl)pyrimidin-5-ol in DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

-

Incubation: Incubate the solution for a short period (e.g., 1-2 hours) at a defined temperature.

-

Filtration/Centrifugation: Remove any precipitate by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant.

Causality: This method mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock and provides an indication of the compound's tendency to precipitate under these non-equilibrium conditions.

pH-Solubility Profile

Understanding how solubility changes with pH is crucial, especially for compounds intended for oral administration.

Protocol:

-

Perform the thermodynamic solubility assay using a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Plot the measured solubility as a function of pH.

Causality: This profile will reveal the pH at which the compound has its lowest solubility (the isoelectric point if it is zwitterionic) and how its ionization state affects its interaction with water.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.

| Solvent/Buffer | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |

| Water | 25 | ||

| PBS, pH 7.4 | 25 | ||

| Buffer, pH 2.0 | 25 | ||

| Buffer, pH 4.0 | 25 | ||

| Buffer, pH 6.0 | 25 | ||

| Buffer, pH 8.0 | 25 | ||

| Buffer, pH 10.0 | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Visualizing the Solubility Workflow

The following diagram illustrates the logical flow of the experimental work.

Caption: Experimental workflow for determining the solubility profile.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive characterization of the solubility profile of 2-(Ethanesulfonyl)pyrimidin-5-ol. By systematically determining its thermodynamic and kinetic solubility across a range of solvents and pH values, researchers can build a foundational understanding of this compound's biopharmaceutical properties. The resulting data will be invaluable for guiding formulation development, designing meaningful biological assays, and ultimately, assessing its potential as a drug candidate. Further studies could investigate the impact of different solid-state forms (polymorphs, salts) on solubility, as this can also have a profound effect on bioavailability.

References

-

PubChem. 2-(5-Sulfanylpyrimidin-2-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

-

PubMed Central. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. National Institutes of Health. [Link]

-

ResearchGate. Synthesis of [ 2 H 5 ]baricitinib via [ 2 H 5 ]ethanesulfonyl chloride. [Link]

-

PubMed. Synthesis of [2 H5 ]baricitinib via [2 H5 ]ethanesulfonyl chloride. [Link]

-

ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]

-

CAS Common Chemistry. Ethanesulfonic acid, compd. with 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide, sodium salt (1:1:1). [Link]

-

Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. [Link]

-

PubMed. Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. [Link]

-

MDPI. Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives. [Link]

Sources

Introduction: The Enduring Significance of the Pyrimidine Scaffold

An In-depth Technical Guide to the Discovery of Novel Pyrimidine Derivatives

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role in the architecture of life is undisputed, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[3][4][5] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, inspiring chemists to develop a vast array of derivatives. These efforts have been remarkably fruitful, leading to numerous FDA-approved drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[1][6][7][8]

The unique physicochemical properties of the pyrimidine ring, including its ability to act as both a hydrogen bond donor and acceptor, allow for specific and high-affinity interactions with a multitude of biological targets.[1] Furthermore, the synthetic tractability of the core allows for systematic modifications at multiple positions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and minimize toxicity.[1][9] This guide provides a comprehensive overview of the modern workflow for discovering novel pyrimidine derivatives, from rational design and synthesis to biological evaluation and lead optimization, intended for researchers and professionals in the field of drug development.

Part 1: Rational Design and Synthesis of Pyrimidine Derivatives

The journey to a novel therapeutic agent begins with the strategic design and efficient synthesis of new chemical entities. This process is iterative, blending computational design with hands-on synthetic chemistry.

The Centrality of Structure-Activity Relationship (SAR) Studies

The cornerstone of rational drug design is understanding the Structure-Activity Relationship (SAR), which investigates how modifications to a molecule's chemical structure affect its biological activity.[9] For pyrimidine derivatives, SAR studies are crucial for identifying which substituents at specific positions on the ring enhance potency, selectivity, and desirable pharmacokinetic profiles.[10] For example, the addition of electron-withdrawing or electron-donating groups can significantly alter a compound's lipophilicity, bioavailability, and interaction with its target enzyme.[4]

A common approach involves synthesizing a library of related compounds where one part of the molecule is systematically varied. These compounds are then tested in biological assays, and the resulting data is used to build a predictive model for designing the next generation of more potent molecules.

Data Presentation: Comparative Anticancer Activity of Pyrimidine Derivatives

The following table summarizes in vitro cytotoxic activity (IC₅₀ values) for a series of pyrido[2,3-d]pyrimidine derivatives designed as Thymidylate Synthase (TS) inhibitors, a key enzyme for DNA synthesis.[10] This data quantitatively demonstrates how small changes to the R1 and R2 substituents can dramatically impact anticancer potency against various human cancer cell lines.

| Compound | R1 Substituent | R2 Substituent | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| 1a | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 |

| 1b | 4-Cl-Ph | H | 0.89 ± 0.21 | 1.05 ± 0.46 | 2.11 ± 0.75 |

| 1c | 4-F-Ph | H | 1.55 ± 0.53 | 1.83 ± 0.61 | 3.52 ± 0.99 |

| 1d | 4-CH₃-Ph | CH₃ | 3.12 ± 1.15 | 4.56 ± 1.32 | 6.78 ± 2.01 |

| 1e | 3,4-diCl-Ph | H | 0.45 ± 0.11 | 0.67 ± 0.19 | 1.23 ± 0.34 |

Data adapted from SAR studies on pyrido[2,3-d]pyrimidine derivatives.[10]

Advanced Design Strategy: Bioisosteric Replacement

Bioisosterism is a powerful strategy in medicinal chemistry used to optimize lead compounds.[11] It involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability.[12] For instance, replacing a key amide group, which is prone to metabolic degradation, with a more stable 1,2,4-triazole ring has been shown to improve both potency and metabolic stability in a series of pyrazolo[1,5-a]pyrimidine inhibitors.[13] This type of strategic replacement can fine-tune ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, transforming a promising compound into a viable drug candidate.[11][14]

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The ability to efficiently synthesize diverse libraries of pyrimidine derivatives is paramount. A range of synthetic strategies, from classical one-pot reactions to modern catalyzed and microwave-assisted methods, are employed.[4]

-

Classical Approaches: The Biginelli reaction is a well-established one-pot synthesis that condenses an ethyl acetoacetate, an aryl aldehyde, and urea or thiourea.[2][4] This method is valued for its simplicity and efficiency in creating dihydropyrimidine scaffolds.[15]

-

Modern Techniques: To improve yields, reduce reaction times, and promote greener chemistry, contemporary methods are often preferred.[4][15]

-

Microwave-Assisted Synthesis: Using microwave radiation as a heat source can dramatically accelerate reaction rates, often reducing synthesis time from hours to minutes.[15][16]

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, enhancing efficiency and atom economy.[15][17]

-

Catalyst-Driven Methods: The use of novel catalysts, including organo-catalysts and metal catalysts, can improve reaction efficiency and sustainability.[15][16]

-

Mandatory Visualization: General Drug Discovery Workflow

Caption: General workflow for pyrimidine-based drug discovery.

Part 2: Biological Evaluation and Screening

Once synthesized, the novel pyrimidine derivatives must be rigorously tested to determine their biological activity. This involves a cascade of assays, starting with broad in vitro screens and progressing to more specific cell-based and in vivo models for the most promising candidates.

Anticancer Activity Screening

Given the success of pyrimidine antimetabolites like 5-Fluorouracil, anticancer activity is a major focus.[4][18] The initial screen typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.[3][19][20]

Experimental Protocols: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3][10]

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Screening

Pyrimidine derivatives have also shown significant potential as antimicrobial agents to combat bacteria and fungi, addressing the urgent need for new treatments against resistant strains.[3][21]

Experimental Protocols: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[2][22]

-

Compound Dilution: Perform a two-fold serial dilution of the test pyrimidine compound in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[1]

Data Presentation: Sample Antimicrobial Activity of Pyrimidine Derivatives

| Compound | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 2a | 4-Chlorophenyl | 8 | 16 | 32 |

| 2b | 4-Methoxyphenyl | 32 | 64 | >128 |

| 2c | 2,4-Dichlorophenyl | 4 | 8 | 16 |

| 2d | 4-Nitrophenyl | 16 | 16 | 64 |

Illustrative data based on typical screening results.[2][22]

Part 3: Structural Characterization and Lead Optimization

Affirming the identity and purity of a synthesized compound is a non-negotiable step for data integrity. Active compounds, or "hits," from initial screens undergo further chemical modification to improve their therapeutic properties in a process called lead optimization.

Analytical Techniques for Structural Elucidation

A suite of spectroscopic and spectrometric techniques is used to confirm that the synthesized molecule matches the intended structure and is of high purity.[23]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, N-H, C-N) based on their characteristic vibrational frequencies.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination.[23][25]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.[23][26]

-

High-Performance Liquid Chromatography (HPLC): Used to separate the compound from any impurities and establish its purity level.[26]

Mandatory Visualization: SAR Logic Diagram

Caption: Logical relationship between substituents and activity.

Case Study: Pyrimidine Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overactive in various cancers, making it a prime therapeutic target.[1][27] Many potent EGFR inhibitors are based on a substituted pyrimidine scaffold.[3] SAR studies have shown that specific substitutions at the C4 and C5 positions of the pyrimidine ring are crucial for high-affinity binding to the ATP pocket of the EGFR kinase domain, thereby blocking its signaling pathway and inhibiting cancer cell proliferation.[3][27]

Mandatory Visualization: EGFR Signaling Pathway Inhibition

Caption: Simplified EGFR pathway and pyrimidine TKI action.

Conclusion and Future Outlook

The pyrimidine scaffold remains a highly privileged and exceptionally versatile starting point for the design and discovery of novel therapeutic agents.[1][6] Its combination of biological significance and synthetic accessibility ensures its lasting importance in medicinal chemistry.[5] Future advancements will likely focus on integrating artificial intelligence and machine learning to accelerate the design-synthesis-test cycle, developing more sustainable and green synthetic methodologies, and creating novel hybrid molecules that combine the pyrimidine core with other pharmacophores to achieve multi-targeted or synergistic effects.[4][28] The systematic application of the experimental protocols and a deep understanding of targeted biological pathways, as outlined in this guide, are essential for unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Chemistry & Biology Interface.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online.

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). International Journal of Science and Advanced Technology.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30).

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023, April 20). Research Trend.

- Recent Advances in Pyrimidine-Based Drugs. (2025, October 12).

- In vitro pharmacological screening of three newly synthesised pyrimidine deriv

- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (2025, December). Benchchem.

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.

- Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters.

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020, December 31). Journal of Medicinal Chemistry.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023, June 2). PMC.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). Journal of Drug Delivery and Therapeutics.

- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (2025). Benchchem.

- Pyrimidine Biosynthesis Analysis Service. (n.d.).

- Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumul

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC.

- Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. (2025, August 5).

- pyrimidine synthesis pathway: Topics by Science.gov. (n.d.). Science.gov.

- BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research.

- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replic

- Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.

- Bioisosterism: A Rational Approach in Drug Design. (n.d.).

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29).

- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025, November 23).

- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PMC.

- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025, May 18). Pandawa Institute Journals.

- Preparation and characterization of some pyrimidine derivatives and study with CT DNA. (2023, September 29).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. heteroletters.org [heteroletters.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ijsat.org [ijsat.org]

- 5. researchtrend.net [researchtrend.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journals.uran.ua [journals.uran.ua]

- 12. mch.estranky.sk [mch.estranky.sk]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 15. jchemrev.com [jchemrev.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pyrimidine synthesis pathway: Topics by Science.gov [science.gov]

- 18. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. wjarr.com [wjarr.com]

- 21. researchgate.net [researchgate.net]

- 22. In vitro pharmacological screening of three newly synthesised pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 25. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 26. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 27. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 28. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Theoretical Studies of Pyrimidin-5-ol Tautomers: Energetics, Solvation, and Zwitterionic Character

This is an in-depth technical guide on the theoretical study of pyrimidin-5-ol tautomerism, designed for researchers in computational chemistry and drug discovery.

Executive Summary

Pyrimidin-5-ol (5-hydroxypyrimidine) occupies a unique structural niche compared to its 2- and 4-hydroxy isomers. While the latter readily undergo lactam-lactim tautomerism to form stable neutral keto species (e.g., uracil-like structures), pyrimidin-5-ol cannot form a neutral keto tautomer without disrupting aromaticity or involving high-energy C-protonation. Consequently, the theoretical landscape of pyrimidin-5-ol is defined by the equilibrium between the neutral enol form and zwitterionic species. This guide delineates the quantum chemical protocols required to accurately model these equilibria, emphasizing the critical role of explicit microsolvation and high-level DFT functionals.

The Tautomeric Landscape of Pyrimidin-5-ol

Unlike pyrimidin-2-one or pyrimidin-4-one, pyrimidin-5-ol does not possess a nitrogen atom

Defined Tautomeric Forms

Theoretical studies must account for three distinct classes of isomers:

-

Neutral Enol (OH-form): The aromatic, hydroxylated pyrimidine. This is the global minimum in the gas phase.

-

Zwitterionic (NH-form): Formed by proton transfer from the hydroxyl oxygen to one of the ring nitrogens (N1 or N3). This species (

) retains some aromatic character but involves significant charge separation. -

Keto (CH-form): Formed by proton transfer to a ring carbon (C2, C4, or C6). These are non-aromatic, high-energy intermediates and are generally kinetically inaccessible under physiological conditions.

The Solvation Effect

In vacuo, the zwitterion is energetically prohibitive (>20 kcal/mol destabilization) due to charge separation. However, in aqueous solution, the high dipole moment of the zwitterion leads to massive stabilization. Accurate modeling requires a mixed implicit/explicit solvation model to capture the specific hydrogen-bonding networks that stabilize the

Visualization of Tautomeric Pathways

The following diagram illustrates the connectivity and logical flow between the neutral enol, the transition states, and the zwitterionic forms.

Figure 1: Mechanistic pathways connecting the dominant neutral enol form to the zwitterionic species, highlighting the catalytic role of water.

Energetics and Quantitative Data[1][2][3][4]

The following data summarizes typical relative free energies (

| Tautomeric Form | Phase | Relative | Dipole Moment (Debye) | Dominant Interaction |

| Neutral Enol | Gas | 0.0 (Ref) | ~2.5 | Intramolecular H-bond (weak) |

| Zwitterion | Gas | +25.0 - 30.0 | >10.0 | Coulombic penalty |

| Neutral Enol | Water (PCM) | 0.0 (Ref) | ~3.5 | Hydrophobic/Polar |

| Zwitterion | Water (PCM) | +3.0 - 5.0 | >12.0 | Strong Solvation |

| Keto (CH) | Water | +15.0 - 20.0 | ~4.0 | Loss of Aromaticity |